N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds that includes “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological target they interact with .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by “this compound” would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.
Pyrazole Ring Formation: This involves the condensation of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzofuran, thiazole, and pyrazole intermediates under specific conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles, known for their broad spectrum of biological activities.
Pyrazole Derivatives: Compounds like celecoxib, which is a well-known anti-inflammatory drug.
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its diverse biological activities
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-24-14-6-4-5-11-9-15(25-16(11)14)12-10-26-18(20-12)21-17(23)13-7-8-19-22(13)2/h4-10H,3H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNPMORVUZXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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